molecular formula C18H16O4 B1194493 Tanshinol B CAS No. 96839-29-1

Tanshinol B

Numéro de catalogue B1194493
Numéro CAS: 96839-29-1
Poids moléculaire: 296.3 g/mol
Clé InChI: JVRKHBLVECIWMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Tanshinol B's synthesis has been achieved through various methods, aiming at improving yield, efficiency, and scalability. A notable approach is the divergent total synthesis from a common ene intermediate, leading to the efficient production of (±)-tanshinol B, tanshinone I, and (±)-tanshindiol B and C. This method emphasizes the importance of stereochemistry in the diols for bioactivity, specifically EZH2 inhibitory activity, showcasing a step-economic and improved synthetic efficiency compared to previous strategies (Fan Wang et al., 2018). Another synthesis route starts from 3,4-dihydroxybenzaldehyde, leading to dl-tanshinol with a total yield of 48.4%, confirming the compound's structure via 1H-NMR (Wu Song, 2007).

Molecular Structure Analysis

This compound belongs to the series of abietane diterpenes, which are characterized by their unique structural features. The molecular scaffold and stereochemistry are crucial for the compound's biological activities. The biosynthetic pathway of this compound and its analogs aligns with the MEP/DOXP pathway, with key enzymes such as mCPS playing a significant role in establishing their molecular architecture. This structural uniqueness underlines the compound's potential as a therapeutic agent, especially its broad antitumor activity in cell and animal models (Yizhou Dong et al., 2011).

Applications De Recherche Scientifique

  • Liver Fibrosis Alleviation : Tanshinol has been observed to ameliorate liver fibrosis in rats induced by carbon tetrachloride (CCl4), working through anti-oxidative and anti-inflammatory pathways (Wang et al., 2018). Another study highlighted its antifibrotic effects via targeting the PI3K/AKT/mTOR/p70S6K1 signaling pathways, indicating potential as a new treatment strategy for hepatic fibrosis (Peng et al., 2017).

  • Angiogenesis Stimulation : Tanshinol borneol ester, a synthetic compound inspired by botanical formulations for angina pectoris, has demonstrated angiogenic effects in vitro and in vivo, suggesting its potential in cardiovascular therapies (Liao et al., 2019).

  • Osteoporosis Prevention : Research indicates that Tanshinol can prevent osteoporosis by promoting osteogenesis and inhibiting osteoclastogenesis, potentially offering a new approach for the treatment of osteoporosis (Wu et al., 2021).

  • Bone Formation and Protection : Studies have shown that Tanshinol stimulates bone formation and attenuates dexamethasone-induced inhibition of osteogenesis in larval zebrafish (Luo et al., 2015). It also demonstrates therapeutic effects against glucocorticoid-induced osteoporosis and myopathy in rats (Chen et al., 2017).

  • Metabolism and Disposition : Tanshinol undergoes significant methylation, which impacts its pharmacokinetics. This knowledge aids in understanding its systemic exposure and the risk of hyperhomocysteinemia related to its methylation (Tian et al., 2015).

  • Renal Tubular Secretion and Systemic Exposure : Studies have explored the renal tubular secretion of Tanshinol, including its molecular mechanisms and impact on systemic exposure, revealing insights into its pharmacokinetics and potential herb-drug interactions (Jia et al., 2015).

  • Cancer Treatment Potential : Tanshinol has shown the ability to inhibit the growth, migration, and invasion of hepatocellular carcinoma cells by regulating the PI3K-AKT signaling pathway, suggesting its potential as an anti-cancer agent (Zhu et al., 2018).

  • Ulcerative Colitis Alleviation : Tanshinol has been studied for its therapeutic effect in ulcerative colitis, showing that it promotes the expression of VLDLR and alleviates symptoms (Zhu et al., 2021).

  • Anti-Atherosclerotic Effect : Tanshinol borneol ester has demonstrated efficacy in anti-ischemic and anti-atherosclerosis activities, with metabolomics studies suggesting adjustments in disturbed metabolic pathways related to atherosclerosis (Jia et al., 2016).

  • Protective Effects Against Oxidative Stress : Tanshinol has been found to protect human umbilical vein endothelial cells against hydrogen peroxide‑induced apoptosis, indicating its potential role in preventing atherosclerosis (Song et al., 2014).

Mécanisme D'action

Target of Action

Tanshinol B, also known as Przewaquinone C, is a bioactive compound isolated from the roots of Salvia miltiorrhiza . It has been found to interact with several key proteins such as AKT1, IL-6, and EGFR . These proteins play crucial roles in various biological processes, including immune regulation, cancer progression, and lipid metabolism .

Mode of Action

This compound exerts its effects through multiple mechanisms. It has been reported to induce apoptosis in Colo 205 cells through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest . Furthermore, it has been found to regulate key proteins such as AKT1, IL-6, and EGFR , which are involved in various biological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. It has been found to be involved in pathways such as immune regulation, cancer and lipid metabolism, lipid and atherosclerosis, chemical carcinogenesis-receptor activation pathways, and IL-17 signaling pathway . These pathways are crucial for various physiological processes and disease states.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rat plasma after oral administration . The population pharmacokinetic models of this compound were best described by a one-compartment model with linear elimination and first-order absorption . These properties impact the bioavailability of this compound, influencing its therapeutic effects.

Result of Action

This compound has been found to have various molecular and cellular effects. It has been shown to downregulate the contents of interleukin 6, tumor necrosis factor alpha, and prostaglandin E2 in both saliva and blood, decrease the infiltration of inflammatory cells, and restore the destruction of alveolar bone . These effects highlight the therapeutic value of this compound in conditions such as periodontitis .

Propriétés

IUPAC Name

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKHBLVECIWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914288
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96839-29-1
Record name Przewaquinone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tanshinol B
Reactant of Route 2
Reactant of Route 2
Tanshinol B
Reactant of Route 3
Tanshinol B
Reactant of Route 4
Tanshinol B
Reactant of Route 5
Tanshinol B
Reactant of Route 6
Tanshinol B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.